molecular formula C14H14N4O3 B4477104 4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B4477104
M. Wt: 286.29 g/mol
InChI Key: MUXWPSRBJIXLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of an ethyl group, a methyl group, and a tetrazole ring attached to the chromenone core.

Preparation Methods

The synthesis of 4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves several steps, typically starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the ethyl and methyl groups: Alkylation reactions can be used to introduce the ethyl and methyl groups at the desired positions on the chromenone core.

    Attachment of the tetrazole ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile group, forming the tetrazole ring at the desired position.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarin: The parent compound of chromenones, known for its anticoagulant and antimicrobial properties.

    Warfarin: A well-known anticoagulant derived from coumarin, used in the treatment of blood clotting disorders.

    7-hydroxycoumarin: A coumarin derivative with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-ethyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-9-6-13(19)21-14-8(2)11(5-4-10(9)14)20-7-12-15-17-18-16-12/h4-6H,3,7H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXWPSRBJIXLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 2
4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 4
4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 6
4-ethyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

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